Mapenterol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Mapenterol hydrochloride is C14H21Cl2F3N2O . The InChI code is InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H . The Canonical SMILES is CCC©©NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl .Chemical Reactions Analysis
While specific chemical reactions involving Mapenterol hydrochloride are not available, it’s important to note that as a β2-adrenoceptor agonist, it likely interacts with β2-adrenoceptors in the body, leading to various physiological effects .Physical And Chemical Properties Analysis
Mapenterol hydrochloride has a molecular weight of 361.23 g/mol . It appears as a solid, white to off-white in color . It is slightly soluble in water and DMSO, and sparingly soluble in methanol .Scientific Research Applications
Bi et al. (2016) explored the interactions between mapenterol and serum albumins (bovine serum albumin - BSA and human serum albumin - HSA) using fluorescence spectroscopy, absorption spectroscopy, circular dichroism, and molecular docking. They discovered that mapenterol can quench the intrinsic fluorescence of BSA and HSA through static quenching processes. The study highlighted the significance of electrostatic forces and hydrophobic interactions in stabilizing the mapenterol-BSA/HSA complex and indicated changes in the conformation of BSA/HSA upon mapenterol binding (Bi, Zhao, Wang, & Zhou, 2016).
Karamolegou et al. (2018) described a methodology using gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying seven β-agonist residues, including mapenterol, in liver and meat samples. The study developed an optimized method involving various extraction procedures and solid-phase extraction (SPE) with C18 cartridges for determining mapenterol concentrations, demonstrating its applicability in food safety analysis (Karamolegou et al., 2018).
Al-Kasasbeh et al. (2020) evaluated the clinical impact of repeat application of hydrogel-forming microneedle array patches (MAPs), which are considered for patient monitoring and non-melanoma skin cancer management. This study primarily focused on the safety aspects of MAPs in human volunteers, indicating the relevance of mapenterol in clinical tool development for health monitoring (Al-Kasasbeh et al., 2020).
Ge et al. (2018) developed an immunochromatographic test strip method for the rapid detection of mabuterol and mapenterol in pig urine. This study highlights the application of mapenterol in developing sensitive and specific testing methods for β-agonists in the agricultural and food industries (Ge, Suryoprabowo, Wu, Zheng, & Kuang, 2018).
Jamali and Shariati (2018) investigated the effects of maprotiline hydrochloride on testicular development in newborn male rats. Although this study focuses on maprotiline, it's included due to the similarity in chemical naming, underscoring the importance of precision in chemical identification for research applications (Jamali & Shariati, 2018).
Safety And Hazards
While specific safety and hazard information for Mapenterol hydrochloride is not available, it’s important to handle all chemicals with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSGOMCMMDPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538091 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mapenterol hydrochloride | |
CAS RN |
54238-51-6, 1325559-18-9 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mapenterol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1325559-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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